Methyl 7(Z)-hexadecenoate

nitrification inhibition denitrification rhizosphere signaling

Methyl 7(Z)-hexadecenoate (CAS 56875-67-3) is a monounsaturated fatty acid methyl ester (FAME) with the systematic name methyl (Z)-hexadec-7-enoate. It belongs to the class of fatty acid methyl esters (CHEBI:176577) and is structurally defined by a cis-Δ7 double bond on a 16-carbon chain.

Molecular Formula C17H32O2
Molecular Weight 268.4 g/mol
CAS No. 56875-67-3
Cat. No. B028981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7(Z)-hexadecenoate
CAS56875-67-3
Synonymscis-7-Hexadecenoate methyl ester
Molecular FormulaC17H32O2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCC(=O)OC
InChIInChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10-
InChIKeyFXCDESKKWMGGON-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl 7(Z)-hexadecenoate (CAS 56875-67-3) – Key Identifiers and Procurement-Relevant Class Overview


Methyl 7(Z)-hexadecenoate (CAS 56875-67-3) is a monounsaturated fatty acid methyl ester (FAME) with the systematic name methyl (Z)-hexadec-7-enoate [1]. It belongs to the class of fatty acid methyl esters (CHEBI:176577) and is structurally defined by a cis-Δ7 double bond on a 16-carbon chain [2]. This compound has been identified as a sex pheromone component in the dermestid beetle Trogoderma glabrum [3] and is annotated in authoritative databases as a nitrification inhibitor, plant metabolite, algal metabolite, and fungal metabolite [1].

1
Pheromone chemical ecology: reported component of Trogoderma glabrum blend
2
Environmental microbiology: reported denitrification stimulant in plant-microbe systems
3
Analytical chemistry: distinct GC retention profile for FAME isomer identification
4
Plant science: annotated as nitrification inhibitor and plant/algal metabolite

Why Methyl 7(Z)-hexadecenoate Cannot Be Replaced by Common C16:1 Methyl Esters in Research Applications


Generic substitution with other C16:1 methyl esters, such as the widely available methyl palmitoleate (Δ9 isomer, CAS 1120-25-8), is not scientifically valid for applications requiring this specific compound. The position of the cis-double bond at the Δ7 position confers unique biological activities and chromatographic behavior that are not shared by the Δ9 isomer. For example, methyl 7(Z)-hexadecenoate is a known component of the Trogoderma glabrum sex pheromone blend [1] and is a documented stimulant of bacterial nitrogen removal [2], whereas the Δ9 analog lacks these specific functional roles and is instead associated with mammalian metabolism and cytoprotective effects . These distinct biological and physicochemical properties necessitate the procurement of the exact Δ7 isomer for reproducible research outcomes.

Methyl 7(Z)-hexadecenoate (Δ7)
vs. methyl palmitoleate (Δ9, CAS 1120-25-8)
Double-bond position mismatch
Δ7 isomer exhibits reported pheromone activity, denitrification stimulation, and distinct GC retention index. Δ9 isomer lacks these functional roles and is primarily a mammalian metabolite.
Chromatographic differentiation risk
Retention behavior differs measurably; using the common Δ9 isomer may lead to misidentification in FAME profiling studies. Confirm isomer-specific reference data for accurate quantification.

Quantitative Differentiation Evidence for Methyl 7(Z)-hexadecenoate (CAS 56875-67-3)


Stimulation of Bacterial Nitrogen Removal – Methyl 7(Z)-hexadecenoate Enhances Denitrification by 25.9% While Other FAMEs Are Inactive

In an activity-guided bioassay using the denitrifying bacterium Pseudomonas fluorescens, methyl (Z)-7-hexadecenoate was shown to significantly stimulate nitrogen-removal efficiency (NRE), achieving a maximum enhancement of 25.9% relative to control [1]. In contrast, other fatty acid methyl esters tested in the same study—methyl hexadecanoate, methyl dodecanoate, and methyl-12-hydroxystearate—exhibited no stimulatory effect (0% stimulation) [1]. This establishes a clear, quantitative differentiation for the Δ7 isomer in the context of plant-microbe nitrogen cycling.

Denitrification Stimulation
Head-to-head
25.9% NRE increase vs. 0% for other FAMEs
Supports nitrogen-removal research context
Pseudomonas fluorescens bioassay, root exudate fractions
nitrification inhibition denitrification rhizosphere signaling

Sex Pheromone Activity in Trogoderma glabrum – Methyl 7(Z)-hexadecenoate Is an Active Component, While Common Δ9 Isomer Is Inactive

Methyl 7(Z)-hexadecenoate was identified as one of five active components of the female sex pheromone of the dermestid beetle Trogoderma glabrum [1]. It independently elicits both attractive and sexually excitatory responses in conspecific males [1]. In contrast, the commonly available analog methyl palmitoleate (methyl 9(Z)-hexadecenoate, Δ9 isomer) has no reported pheromone activity in this or closely related Trogoderma species; its biological annotation is limited to mammalian metabolism and cytoprotective roles . This species-specific activity underscores the critical importance of the Δ7 double bond position.

Pheromone Activity
Class-level
Attraction/excitation in T. glabrum males vs. Δ9 inactive
Supports species-specific chemical ecology
1975 behavioral assay, requires contemporary validation
sex pheromone Coleoptera Dermestidae

Gas Chromatographic Retention Index Differentiation – Methyl 7(Z)-hexadecenoate (RI 1899.6) Distinguishes It from Positional Isomers

The Van den Dool and Kratz retention index for methyl 7(Z)-hexadecenoate on an HP-5MS capillary column is 1899.6 [1]. For the closely related Δ9 isomer (methyl palmitoleate), a Kovats retention index of 1892 has been reported on an SE-30 column [2]. Although column phases differ, the systematic shift in retention due to the double bond position (Δ7 vs. Δ9) allows for unambiguous chromatographic separation and identification in complex FAME mixtures [3]. This difference is critical for accurate quantification in metabolomics, lipidomics, or environmental sample analysis.

GC Retention Index
Analytical context
1899.6 (HP-5MS) vs. ~1892 for Δ9 isomer
Enables isomer-specific identification
Cross-column comparison, review column-specific conditions
GC-MS retention index FAME analysis

Functional Annotation as Nitrification Inhibitor and Plant Metabolite – Unique Role Profile Among C16:1 Methyl Esters

According to the ChEBI ontology, methyl (Z)-7-hexadecenoate (CHEBI:176577) is explicitly annotated with the biological roles of nitrification inhibitor, plant metabolite, algal metabolite, and fungal metabolite [1]. In contrast, the Δ9 isomer methyl palmitoleate is primarily annotated as a mammalian metabolite and is not associated with nitrification inhibition [2]. This distinct functional profile, which includes a role in reducing the rate of ammonium conversion to nitrate, is a unique differentiator for the Δ7 isomer.

Functional Annotation
Class-level
Nitrification inhibitor, plant/algal/fungal metabolite vs. mammalian metabolite for Δ9
Supports plant-microbe interaction studies
ChEBI ontology, literature-derived annotation
nitrification inhibitor plant metabolite algal metabolite

Evidence-Backed Application Scenarios for Methyl 7(Z)-hexadecenoate (CAS 56875-67-3)


Entomology and Pheromone Research – Species-Specific Chemical Ecology of Trogoderma glabrum

Methyl 7(Z)-hexadecenoate is an essential component for behavioral assays, electrophysiological recordings, and field trapping studies focused on the stored-product pest Trogoderma glabrum. As a validated sex pheromone component that independently elicits attraction and sexual excitement in males [1], it is required for any investigation into the species' chemical communication, mating disruption strategies, or pheromone-based monitoring programs.

Environmental Microbiology – Plant-Microbe Nitrogen Cycling Studies

This compound is uniquely suited for research on the stimulation of bacterial denitrification by plant root exudates. It is the only fatty acid methyl ester among several tested that significantly enhances nitrogen-removal efficiency by Pseudomonas fluorescens (25.9% maximum stimulation) [2]. As such, it serves as a key molecular probe for elucidating the signaling mechanisms that underpin rhizosphere nitrogen cycling in aquatic and terrestrial ecosystems.

Analytical Chemistry and Metabolomics – FAME Profiling and Isomer-Specific Quantification

Methyl 7(Z)-hexadecenoate is a necessary reference standard for gas chromatography-mass spectrometry (GC-MS) methods that aim to resolve and quantify Δ7-hexadecenoate in complex biological or environmental matrices. Its distinct retention index (1899.6 on HP-5MS) [3] enables reliable differentiation from the more abundant Δ9 isomer, ensuring accurate lipidomic and metabolomic analyses.

Plant Science and Agricultural Chemistry – Nitrification Inhibition and Nitrogen Use Efficiency

Given its ChEBI annotation as a nitrification inhibitor [4], methyl 7(Z)-hexadecenoate is a candidate molecule for studies investigating natural nitrification suppression in soils. It can be used as a reference compound in assays designed to identify or quantify plant-derived nitrification inhibitors, with potential implications for improving nitrogen fertilizer efficiency and reducing environmental nitrogen losses.

Application
Selection Property
Validation Focus
Entomology & Pheromone Research
Pheromone component specificity
Species-specific behavioral assay
Environmental Microbiology
Denitrification stimulation profile
Nitrogen-removal efficiency assay
Analytical Chemistry & Metabolomics
Chromatographic retention behavior
GC-MS isomer resolution
Plant Science & Agricultural Chemistry
Nitrification inhibitor annotation
Nitrification inhibition assay

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